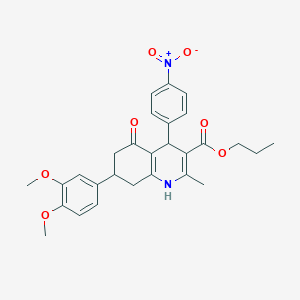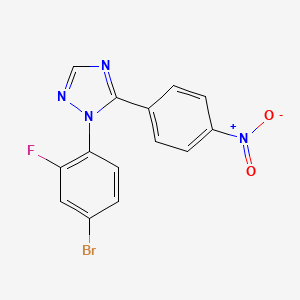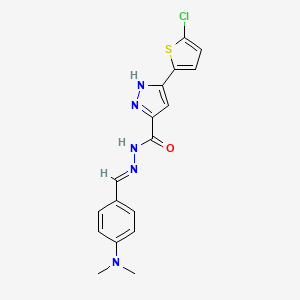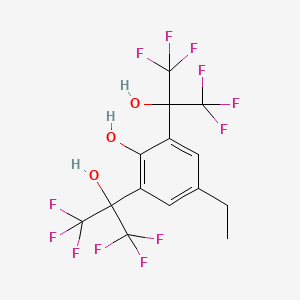![molecular formula C26H30O3 B11639697 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンは、クロメン-2-オン類に属する合成有機化合物です。この化合物は、ヘキシル鎖、ジメチル基、およびフェニルプロプ-2-エン-1-イルエーテル部分を含む複雑な構造によって特徴付けられます。
準備方法
合成経路と反応条件
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンの合成は、以下の主要なステップを含む多段階プロセスによって達成できます。
クロメン-2-オンコアの形成: クロメン-2-オンコアは、酸触媒の存在下でフェノールとβ-ケトエステルの反応を含むペックマン縮合反応によって合成できます。
ヘキシル基とジメチル基の導入: ヘキシル基とジメチル基は、適切なアルキルハライドと塩基を用いたアルキル化反応によって導入できます。
エーテル化: フェニルプロプ-2-エン-1-イルエーテル部分は、フェニルプロプ-2-エン-1-オールと、強酸や強塩基などの適切な活性化剤を用いたエーテル化反応によって導入できます。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンは、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化し、対応する酸化生成物を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。
置換: この化合物は、置換基と反応条件の性質に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム、三酸化クロム、および過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的ハイドロジェネーション。
置換: 適切な条件下でのハロゲン化剤、求核剤、および求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
科学的研究への応用
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンは、以下を含むいくつかの科学的研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応におけるプローブとして使用されます。
生物学: 抗菌、抗酸化、および抗炎症特性などの潜在的な生物活性について調査されています。
医学: 薬物開発のためのリード化合物として、その潜在的な治療応用について探求されています。
産業: その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下を通じてその効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節する。
遺伝子発現の変更: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似の化合物との比較
類似の化合物
- 3-ヘキシル-7-ヒドロキシ-4,8-ジメチル-2H-クロメン-2-オン
- 3-ベンジル-4,8-ジメチル-7-{[(2-メチル-2-プロペニル)オキシ]-2H-クロメン-2-オン
- 2-[(3-ヘキシル-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル)オキシ]プロパン酸
独自性
3-ヘキシル-4,8-ジメチル-7-{[(2E)-3-フェニルプロプ-2-エン-1-イル]オキシ}-2H-クロメン-2-オンは、フェニルプロプ-2-エン-1-イルエーテル部分の存在など、その特定の構造的特徴によりユニークです。これは、独特の化学的および生物学的特性を付与します。この独自性は、さまざまな科学的および産業的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- 3-Benzyl-4,8-dimethyl-7-{[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one
- 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific structural features, such as the presence of the phenylprop-2-en-1-yl ether moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C26H30O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-hexyl-4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C26H30O3/c1-4-5-6-10-15-23-19(2)22-16-17-24(20(3)25(22)29-26(23)27)28-18-11-14-21-12-8-7-9-13-21/h7-9,11-14,16-17H,4-6,10,15,18H2,1-3H3/b14-11+ |
InChIキー |
KYIRXIFWKZLLJZ-SDNWHVSQSA-N |
異性体SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C |
正規SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)



